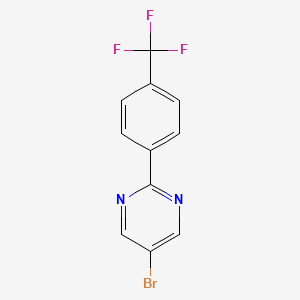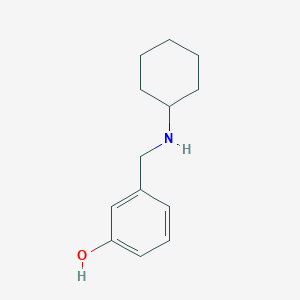![molecular formula C12H12N2S B8632604 4-[(4-pyridinylmethyl)thio]benzenamine](/img/structure/B8632604.png)
4-[(4-pyridinylmethyl)thio]benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Pyridinylmethyl)thio]benzenamine is an organic compound with the molecular formula C12H12N2S. It is characterized by a benzene ring substituted with an amine group and a thioether linkage to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-pyridinylmethyl)thio]benzenamine typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved through a nucleophilic substitution reaction where 4-chloromethylpyridine reacts with thiophenol in the presence of a base such as sodium hydroxide.
Amination of the Benzene Ring: The resulting thioether is then subjected to an amination reaction using aniline under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: It can participate in various substitution reactions, particularly at the amine and thioether sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, acids, and bases are commonly employed depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Various substituted derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-[(4-Pyridinylmethyl)thio]benzenamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-[(4-pyridinylmethyl)thio]benzenamine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
- 4-[(4-Pyridinylmethyl)thio]aniline
- 4-[(4-Pyridinylmethyl)thio]phenol
- 4-[(4-Pyridinylmethyl)thio]benzamide
Comparison:
- Uniqueness: 4-[(4-Pyridinylmethyl)thio]benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- Differences: Compared to similar compounds, it may exhibit different reactivity and potency in biological assays .
Eigenschaften
Molekularformel |
C12H12N2S |
|---|---|
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
4-(pyridin-4-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C12H12N2S/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2 |
InChI-Schlüssel |
RIOFBOIXVRXZRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)SCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester](/img/structure/B8632567.png)




![(6S)-1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B8632588.png)



